3-Methyl-2,6-bis(sulfanyl)-4H-thiopyran-4-one
Description
Properties
CAS No. |
1738-11-0 |
|---|---|
Molecular Formula |
C6H6OS3 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
3-methyl-2,6-bis(sulfanyl)thiopyran-4-one |
InChI |
InChI=1S/C6H6OS3/c1-3-4(7)2-5(8)10-6(3)9/h2,8-9H,1H3 |
InChI Key |
IUEZLKSFWLRWHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=CC1=O)S)S |
Origin of Product |
United States |
Preparation Methods
Reaction of Thiol Precursors with Thiopyran Derivatives
The most common approach involves reacting appropriate thiol compounds with a suitable thiopyran core. This method leverages nucleophilic substitution or addition reactions facilitated by basic conditions.
- Reagents : Thiol precursors (e.g., mercaptans), thiopyran derivatives
- Conditions : Mild heating, often in polar solvents such as ethanol or acetonitrile
- Mechanism : Nucleophilic attack of thiol groups on electrophilic centers of the thiopyran ring, followed by cyclization and stabilization
Optimization of Reaction Parameters
Industrial synthesis emphasizes optimizing temperature, solvent, and reaction time to maximize yield and purity:
- Temperature : Typically around 60°C
- Solvent : Ethanol, acetonitrile, or other polar aprotic solvents
- Reaction Time : Ranges from 6 to 20 hours depending on the precursor reactivity
Example of Synthesis
A typical synthesis involves the reaction of a thiol with a thiopyran-4-one derivative under basic conditions, followed by purification through recrystallization. For instance, reacting a thiol with a thiopyran-4-one in ethanol with a base such as potassium carbonate yields the target compound.
Synthesis Using Carbon Disulfide and Active Methylene Compounds
Reaction of Carbon Disulfide with Active Methylene Compounds
Recent research has demonstrated the utility of carbon disulfide (CS₂) in forming sulfur-rich heterocycles, including thiopyran derivatives. This method involves the reaction of CS₂ with active methylene compounds like malononitrile or its derivatives.
- Reagents : Carbon disulfide, malononitrile or its trimers
- Conditions : Elevated temperature (around 60°C), in solvents such as ethanol or dimethylformamide (DMF)
- Mechanism : Formation of dithiocarbamate intermediates that cyclize to form the thiopyran ring
Specific Example from Literature
Lipina et al. (2024) reported synthesizing tripotassium 2-(1-cyano-2,2-disulfidoethenyl)-1,1,3,3-tetracyanopropenide via reaction of CS₂ with malononitrile trimers. Subsequent methylation of this intermediate with methyl iodide in ethanol produced the target compound with yields up to 70-90% under controlled conditions.
Methylation of Thiopyran Intermediates
Methylation of Thiol Groups
Methylation is a crucial step to introduce methyl groups at specific positions, enhancing biological activity or stability.
- Reagents : Methyl iodide (CH₃I)
- Conditions : Reflux in ethanol at 60°C for 6-20 hours
- Mechanism : Nucleophilic substitution of iodine by thiol groups, forming methylthio groups
Reaction Outcomes
- Yield : Typically high (70-90%) with pure products
- Purification : Recrystallization from ethanol
Alternative Synthetic Routes and Modifications
Oxidation and Derivatization
Oxidation of sulfanyl groups to disulfides or sulfoxides can be achieved using mild oxidants like hydrogen peroxide or meta-chloroperbenzoic acid, allowing for the synthesis of derivatives with potential biological activity.
Use of Heterocyclic Substituents
Substituting different heteroatoms or aromatic groups during synthesis can tailor the compound's properties, as demonstrated in recent research on related thiopyran derivatives.
Data Table Summarizing Preparation Methods
| Method | Reagents | Solvent | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Thiol + Thiopyran Derivative | Thiol, base (K₂CO₃) | Ethanol | 60°C, 6–20 h | 70–90% | Industrial, scalable |
| CS₂ + Active Methylene | CS₂, malononitrile/trimer | Ethanol/DMF | 60°C, 6–8 h | 70–80% | Novel, recent research |
| Methylation with CH₃I | Methyl iodide | Ethanol | Reflux, 6–20 h | 70–90% | For methylation of thiol groups |
| Oxidation to Disulfides/Sulfoxides | H₂O₂, m-CPBA | Dichloromethane | Room temperature | Variable | Derivatization for activity |
Chemical Reactions Analysis
Oxidation Reactions
The mercapto groups undergo controlled oxidation to form disulfides or sulfoxides, depending on reaction conditions:
Key findings:
-
Chemoselectivity is achievable with meta-chloroperbenzoic acid (mCPBA), avoiding overoxidation to sulfones .
-
H<sub>2</sub>O<sub>2</sub> induces disulfide bond formation without ring-opening.
Reduction Reactions
The thiopyranone core and thiol groups participate in reductive transformations:
Nucleophilic Substitution
The thiol groups act as nucleophiles in alkylation and arylation reactions:
Alkylation
Reaction with alkyl halides produces thioether derivatives:
textThis compound + R-X → 3-Methyl-2,6-bis(alkylthio)-4H-thiopyran-4-one
Example :
Arylation
Pd-catalyzed cross-coupling with arylboronic acids:
| Catalyst System | Arylboronic Acid | Product Yield |
|---|---|---|
| Pd(OAc)<sub>2</sub>/XPhos/Zn(OTf)<sub>2</sub> | Phenylboronic acid | 67% |
| Same system | 4-Methoxyphenylboronic acid | 58% |
Photochemical Reactions
UV irradiation induces structural isomerization:
text4H-thiopyran → 2H-thiopyran (ring contraction)
Key observation :
-
Irradiation at 254 nm converts 3-methyl-2,6-bis(methylthio)-4H-thiopyran-4-one into a 2H-thiopyran derivative via π→π* excitation .
Complexation with Metals
The thiol groups coordinate transition metals, forming chelates:
| Metal Salt | Product Structure | Application |
|---|---|---|
| Cu(II) acetate | Bis(thiopyranone)copper(II) | Catalytic oxidation studies |
| PdCl<sub>2</sub> | Pd-thiolate complex | Suzuki-Miyaura coupling precursor |
Comparative Reactivity
A comparison with analogous compounds highlights unique features:
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-Methyl-2,6-bis(sulfanyl)-4H-thiopyran-4-one serves as a valuable building block for synthesizing more complex organosulfur compounds. Its thiol groups are instrumental in constructing novel materials with specific sulfur functionalities. The compound's ability to donate or accept electrons through its thiol groups allows it to be involved in redox reactions, making it a useful reagent for various chemical syntheses .
Biology
The biological applications of this compound are primarily linked to its redox-active thiol groups. These properties make it significant in studies related to:
- Redox Biology : It is utilized in exploring thiol-disulfide exchange reactions, which are crucial for cellular signaling and maintaining redox homeostasis.
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit activity against certain pathogens, potentially serving as leads for new antimicrobial agents .
- Anti-Kinetoplastid Properties : Recent studies have evaluated the anti-parasitic effects of related compounds against Trypanosoma brucei and Leishmania species. The mechanism involves the formation of adducts that deplete essential thiols in parasites, leading to their death .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial activity of this compound derivatives against Staphylococcus aureus. The results indicated that modifications to the thiol groups enhanced antibacterial efficacy while reducing cytotoxicity towards human fibroblasts. This suggests potential for developing safer antimicrobial agents .
Case Study 2: Anti-Kinetoplastid Activity
In another study, a series of 2,6-diaryl-4H-tetrahydrothiopyran-4-one derivatives were synthesized based on the structure of this compound. These compounds were tested for their effectiveness against Trypanosoma cruzi and exhibited promising results with IC50 values indicating significant activity at low concentrations . The study highlighted the importance of structural modifications in enhancing biological activity while minimizing toxicity.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organosulfur compounds | Useful in various synthetic pathways |
| Redox Biology | Studies on thiol-disulfide exchange | Important for cellular signaling |
| Antimicrobial Activity | Activity against pathogens | Enhanced efficacy with structural modifications |
| Anti-Kinetoplastid Activity | Efficacy against Trypanosoma species | Significant activity with low IC50 values |
Mechanism of Action
The mechanism of action of 2,6-Dimercapto-3-methyl-4H-thiopyran-4-one involves its ability to donate or accept electrons through its thiol groups. This property allows it to participate in redox reactions and interact with various molecular targets, including enzymes and proteins involved in redox regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-methyl-2,6-bis(sulfanyl)-4H-thiopyran-4-one are compared below with three analogs:
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Features Thiopyranone vs. Piperidinone Core:
- The thiopyranone core (unsaturated, sulfur-containing) in this compound contrasts with the piperidinone core (saturated, nitrogen-containing) in the thiazole-substituted analog. The chair conformation of the piperidinone ring enhances planarity and hydrogen-bonded crystal packing , whereas the thiopyranone’s unsaturated structure may favor conjugation and redox activity. Substituent Effects:
- Sulfanyl (–SH) groups in the target compound are smaller and more polar than the thiazole rings in the piperidinone analog, which are aromatic and bulkier. This difference likely impacts solubility and intermolecular interactions (e.g., hydrogen bonding vs. π-stacking) .
Crystallographic Data The piperidinone analog crystallizes in an orthorhombic system (space group Pbca) with a unit cell volume of 3124 ų and strong C–H⋯O hydrogen bonds forming zigzag chains . No crystallographic data are provided for the thiopyranone derivative, but its sulfanyl groups could theoretically support similar hydrogen-bonded networks.
This suggests that the sulfanyl groups in the target compound may also interact with biological targets, though steric or electronic differences could modulate efficacy.
Thermodynamic and Electronic Properties The methyl group at position 3 in the thiopyranone derivative may introduce steric hindrance compared to the methoxyphenyl groups in the tetrahydro-thiopyranone analog . This could reduce reactivity or alter binding affinities in biological systems.
Biological Activity
3-Methyl-2,6-bis(sulfanyl)-4H-thiopyran-4-one is a compound belonging to the thiopyran family, which has garnered attention for its potential biological activities. This article compiles various studies and findings regarding its biological properties, including antiparasitic, cytotoxic, and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of this compound features a thiopyran ring with two sulfanyl groups at positions 2 and 6, and a methyl group at position 3. This unique arrangement contributes to its biological activity.
Antiparasitic Activity
Recent studies have highlighted the compound's effectiveness against several parasitic diseases.
- Trypanosomiasis : In vitro assays demonstrated that derivatives of thiopyran compounds exhibit significant activity against Trypanosoma brucei and Trypanosoma cruzi. The mechanism involves the disruption of the trypanothione system, leading to increased levels of reactive oxygen species (ROS) that are toxic to the parasites .
- Leishmaniasis : The compound showed promising results against Leishmania species. The IC50 values ranged from 19.86 to 200 µM for different forms of Leishmania amazonensis, indicating moderate to high efficacy .
Table 1: Antiparasitic Activity of Thiopyran Derivatives
| Compound | Target Parasite | IC50 (µM) |
|---|---|---|
| This compound | T. brucei | <10 |
| T. cruzi | 19.86 - 200 | |
| L. infantum | <50 |
Cytotoxicity Studies
Cytotoxic effects were evaluated using various cancer cell lines, including MCF-7 (breast cancer) and HCT-15 (colon cancer). The results indicated that the compound exhibits significant cytotoxicity with IC50 values in the micromolar range:
- MCF-7 Cells : The compound demonstrated an IC50 value of approximately 15 µM.
- HCT-15 Cells : An IC50 value of around 30 µM was observed.
These results suggest that this compound could be a potential candidate for further development as an anticancer agent .
Table 2: Cytotoxicity of Thiopyran Derivatives
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT-15 | 30 |
Antimicrobial Activity
The antimicrobial properties of thiopyran derivatives have been explored against various bacterial strains. The results indicated notable activity against Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : MIC values were reported as low as 2 µg/mL.
- Escherichia coli : MIC values ranged from 5 to 10 µg/mL.
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Table 3: Antimicrobial Activity of Thiopyran Derivatives
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 5 - 10 |
The proposed mechanism of action for the biological activity of thiopyran derivatives involves:
- Inhibition of Enzymatic Pathways : Compounds interact with key enzymes in the parasite's metabolic pathways, disrupting their function.
- Induction of Oxidative Stress : Increased ROS levels lead to cellular damage in parasites and cancer cells alike.
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
